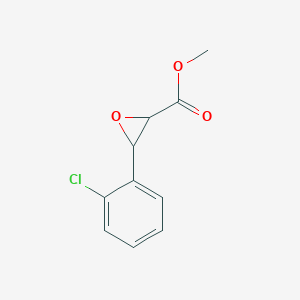
Benzyl 6-hydroxyhexanoate
Descripción general
Descripción
Benzyl 6-hydroxyhexanoate, also known as benzyl 6-hydroxycaproate, is an organic compound with the molecular formula C13H18O3. It is a phenylmethyl ester of 6-hydroxyhexanoic acid.
Mecanismo De Acción
Mode of Action
As a ligand for glucosidase i, it likely interacts with this enzyme to facilitate its purification
Biochemical Pathways
Benzyl 6-hydroxyhexanoate is involved in the biochemical pathway related to the post-translational processing of N-linked glycoproteins . This process is crucial for the proper folding and function of many proteins.
Action Environment
It is worth noting that the compound is reported to be slightly soluble in chloroform, dmso, and methanol , which may influence its behavior in different environments.
Análisis Bioquímico
Biochemical Properties
It is known that it plays a role in the synthesis of N-5-Carboxypentyl-1-deoxynojirimycin (C181200), interacting with enzymes involved in this process
Cellular Effects
As it is an intermediate in the synthesis of a ligand for glucosidase I purification , it may influence cellular processes related to the function of this enzyme
Metabolic Pathways
It is known to be an intermediate in the synthesis of N-5-Carboxypentyl-1-deoxynojirimycin (C181200)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 6-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the Steglich esterification, where 6-hydroxyhexanoic acid reacts with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane (DCM) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, enzymatic methods using lipases for esterification are explored for greener and more sustainable production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield benzyl alcohol and 6-hydroxyhexanoic acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: 6-oxohexanoic acid or adipic acid.
Reduction: Benzyl alcohol and 6-hydroxyhexanoic acid.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Benzyl 6-hydroxyhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of polymers and specialty chemicals.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry
Comparación Con Compuestos Similares
Benzyl 6-hydroxycaproate: Another name for benzyl 6-hydroxyhexanoate.
6-Hydroxyhexanoic acid: The parent acid of this compound.
Benzyl alcohol: A simpler ester precursor.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to its parent acid, it has enhanced solubility in organic solvents and can participate in a wider range of synthetic transformations .
Propiedades
IUPAC Name |
benzyl 6-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODHJPDDRCGXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83266-87-9 | |
| Details | Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83266-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601187122 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83266-87-9 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)
![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)

![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)


![Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)](/img/structure/B3094518.png)
